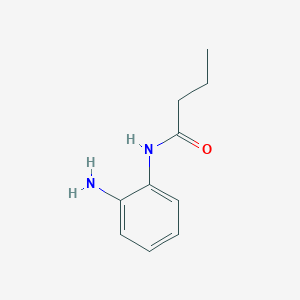

N-(2-Aminophenyl)butanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10268-80-1 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-(2-aminophenyl)butanamide |

InChI |

InChI=1S/C10H14N2O/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5,11H2,1H3,(H,12,13) |

InChI Key |

IMCVXQWSFSVSSY-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC=C1N |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Aminophenyl Butanamide and Its Analogues

Classical and Contemporary Approaches to N-(2-Aminophenyl)butanamide Synthesis

The construction of this compound primarily relies on the formation of a stable amide bond between a 1,2-phenylenediamine scaffold and a four-carbon butyryl group.

Amide Bond Formation via Acylation Reactions

Acylation reactions represent the most direct and widely employed strategy for synthesizing this compound. This involves the reaction of an amine, in this case, a derivative of 2-aminoaniline (o-phenylenediamine), with a carboxylic acid derivative.

A classic and efficient method for forming the amide linkage is the reaction between o-phenylenediamine (B120857) and an activated carboxylic acid derivative, such as butanoyl chloride. The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amino group of the phenylenediamine. Typically, this reaction is performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. ijariie.commanavchem.com The reaction is often carried out in an inert solvent like benzene (B151609) or without solvent, and cooling may be necessary to control the reaction's exothermicity and prevent the formation of di-acylated products. ijariie.com

For instance, reacting o-phenylenediamine with butanoyl chloride in a suitable solvent system would be expected to yield this compound. It is crucial to control the stoichiometry of the reactants to favor mono-acylation and avoid the formation of the N,N'-dibutanoyl derivative.

Modern synthetic chemistry often favors the direct coupling of a carboxylic acid, like butanoic acid, with an amine. This approach avoids the need to prepare the more reactive acyl chloride. The reaction requires a coupling agent to activate the carboxylic acid, forming a reactive intermediate that is then readily attacked by the amine.

Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. The general procedure involves mixing butanoic acid with the coupling agent and then adding o-phenylenediamine to the reaction mixture. These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

While direct literature on this compound synthesis via this specific method is sparse, the condensation of o-phenylenediamine with various carboxylic acids is a well-established method for producing related benzimidazole (B57391) structures, particularly at elevated temperatures or with specific catalysts. researchgate.netsemanticscholar.orgumich.edu For example, reactions have been successfully carried out using catalysts like ammonium (B1175870) chloride or under solvent-free conditions at high temperatures. semanticscholar.orgumich.edu

Table 1: Comparison of Acylation Methodologies

| Feature | Acylation with Butanoyl Chloride | Coupling with Butanoic Acid |

|---|---|---|

| Butyryl Source | Butanoyl Chloride | Butanoic Acid |

| Key Reagents | Base (e.g., Pyridine, Et3N) | Coupling Agent (e.g., EDC, DCC) |

| Byproducts | HCl (neutralized by base) | Urea derivative, water |

| Conditions | Often requires cooling | Typically room temperature |

| Advantages | High reactivity, fast reaction | Milder conditions, avoids acyl chloride |

| Disadvantages | Acyl chloride moisture-sensitive | Requires stoichiometric coupling agent |

Reaction of 2-Aminophenyl Derivatives with Butanoyl Chlorides

Amination Strategies for Phenyl-Butanamide Linkages

While less common for this specific target, amination reactions represent an alternative strategy. This could theoretically involve a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In this scenario, one might start with a pre-functionalized benzene ring, for example, 2-bromo-N-butyrylaniline, and couple it with an ammonia (B1221849) equivalent or a protected amine. Conversely, a butanamide bearing a leaving group could be coupled with o-phenylenediamine. These methods are powerful for creating C-N bonds but are more complex and expensive than direct acylation, typically reserved for substrates where direct acylation is problematic.

Multicomponent Reaction Sequences for Butanamide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. organic-chemistry.org While no direct MCR for this compound is prominently reported, related structures can be synthesized using this approach. For example, the Ugi reaction, a four-component reaction involving an isocyanide, a carboxylic acid (like butanoic acid), an amine (like o-phenylenediamine), and a carbonyl compound, could potentially be adapted to generate analogues. organic-chemistry.org Similarly, the Passerini reaction is another isocyanide-based MCR that could be explored. organic-chemistry.org These reactions are prized for their atom economy and ability to rapidly generate chemical libraries. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives follows the same fundamental principles outlined above, with modifications made to the starting materials.

To introduce substituents on the phenyl ring, a substituted o-phenylenediamine is used as the starting amine. For example, using 4-methyl-1,2-phenylenediamine or 4-chloro-1,2-phenylenediamine in acylation or coupling reactions with butanoyl chloride or butanoic acid would yield N-(2-amino-4-methylphenyl)butanamide or N-(2-amino-4-chlorophenyl)butanamide, respectively. The electronic nature of the substituents (electron-donating or electron-withdrawing) can influence the nucleophilicity of the amino groups and may require adjustments to the reaction conditions. umich.edu

To introduce substituents on the butanamide side chain, a modified butanoyl chloride or butanoic acid is required. For instance, using 2-methylbutanoyl chloride would lead to the corresponding N-(2-aminophenyl)-2-methylbutanamide. This modularity allows for the systematic synthesis of a wide array of analogues for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. For example, a similar approach has been used to link different heterocyclic moieties via a 4-chlorobutanoyl chloride linker. grafiati.com

Introduction of Varied Substituents on the Butanamide Chain

The butanamide side chain of this compound is a critical component for molecular interaction with biological targets. Modifications to this chain can significantly influence the compound's potency and selectivity. Research has explored various strategies to introduce substituents, alter chain length, and incorporate different functional moieties.

A common synthetic approach involves the acylation of o-phenylenediamine with a substituted butyryl chloride or butanoic acid derivative. For instance, to explore structure-activity relationships (SAR), analogues with varying chain lengths, such as acetamides or hexanamides, have been synthesized. This modification can modulate the compound's ability to fit within the active site of a target enzyme vulcanchem.com.

Furthermore, introducing substituents directly onto the butanamide chain can create additional interaction points. An example is the synthesis of N-(2-aminophenyl)-2-ethylbutanamide, which introduces an ethyl group at the alpha position of the amide rsc.org. Such modifications can impact the molecule's conformational flexibility and hydrophobic interactions. Research into dual-target ligands has also led to the creation of more complex butanamide chains. For example, linking the butanamide to other pharmacologically active scaffolds can produce novel therapeutic agents unich.it.

Table 1: Examples of Butanamide Chain Modifications in N-(2-Aminophenyl)amide Analogues This table is generated based on synthetic principles and examples from related research.

| Starting Material (Amine) | Acylating Agent | Resulting Analogue | Potential Modification | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | 4-Chlorobutyryl chloride | N-(2-aminophenyl)-4-chlorobutanamide | Introduction of a reactive handle for further functionalization | unict.it |

| o-Phenylenediamine | 2-Ethylbutanoyl chloride | N-(2-aminophenyl)-2-ethylbutanamide | Increased steric bulk and hydrophobicity | rsc.org |

| o-Phenylenediamine | Hexanoyl chloride | N-(2-Aminophenyl)hexanamide | Altered chain length for optimized binding | vulcanchem.com |

| o-Phenylenediamine | 4-Ferrocenylbutanoyl chloride | 4-Ferrocenyl-N-(2-aminophenyl)butanamide | Incorporation of a metal complex for unique properties | thieme-connect.com |

Diversification and Functionalization of the Aminophenyl Ring

The aminophenyl ring serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of electronic properties, solubility, and target-binding interactions. A primary method for synthesizing the core structure is the reaction of o-phenylenediamine with butanoyl chloride or a similar acylating agent unict.it. Diversification often begins with substituted o-phenylenediamines or involves post-synthesis modification of the this compound molecule.

Functional groups can be introduced onto the aromatic ring to explore their effects on biological activity. For example, the synthesis of N-(4-aminophenyl)-2-chloro-6-methyl-pyrimidin-4-amine demonstrates how the core phenylenediamine structure can be part of a more complex heterocyclic system, with substituents influencing target engagement nih.gov. Similarly, the synthesis of various 2-aminothiazole-based compounds, which can be considered analogues, involves significant functionalization of the aromatic amine portion mdpi.comnih.gov. These modifications can range from simple halogenation to the installation of larger, more complex groups through coupling reactions. The modification of amino groups on the phenyl ring has been shown to lead to enhanced bioactivity in related compound classes mdpi.com.

Table 2: Synthetic Strategies for Aminophenyl Ring Diversification This table is generated based on synthetic principles and examples from related research.

| Strategy | Example Reaction | Purpose of Functionalization | Reference |

|---|---|---|---|

| Use of Substituted Precursors | Reaction of 4-nitro-1,2-phenylenediamine followed by reduction | Introduce electron-withdrawing/donating groups to modulate pKa and electronic properties. | nih.gov |

| Suzuki Coupling | Coupling of a bromo-substituted this compound with a boronic acid | Introduce diverse aryl or heteroaryl substituents. | nih.gov |

| Buchwald-Hartwig Amination | Cross-coupling of a halo-aromatic with an amine | Form C-N bonds to attach complex amine-containing side chains. | nih.gov |

| Electrophilic Aromatic Substitution | Nitration or halogenation of the phenyl ring | Introduce functional groups that can serve as handles for further modification or directly interact with the target. | nih.gov |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chiral centers into drug candidates can lead to significant differences in pharmacological activity between stereoisomers. For analogues of this compound, chirality can be introduced on the butanamide chain or on substituents attached to the aminophenyl ring. The stereoselective synthesis of such analogues is crucial for developing enantiomerically pure compounds with improved efficacy and reduced off-target effects.

Key strategies for stereoselective synthesis include asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolutions. The Kinugasa reaction, for example, has been employed for the highly stereoselective synthesis of chiral α-amino-β-lactams, which are valuable precursors for more complex chiral amines nih.gov. While not directly applied to this compound in the provided literature, the principles are transferable. The synthesis of chiral α-amino acids and their derivatives, which can be incorporated into the butanamide chain, is a well-developed field featuring methods like asymmetric Strecker synthesis and Sharpless aminohydroxylation acs.orgresearchgate.net.

For instance, the stereoselective synthesis of pinane-based 2-amino-1,3-diols is achieved through methods like stereoselective aminohydroxylation, highlighting the construction of specific stereochemistries in multifunctional molecules beilstein-journals.org. The development of chiral catalysts for the asymmetric hydrogenation of imines is another powerful tool for producing chiral amines, which could be precursors to chiral this compound analogues acs.org. The importance of stereochemistry is underscored by studies on benzomorphan (B1203429) derivatives, where different stereoisomers exhibited markedly different pharmacological profiles unict.it.

Green Chemistry and Sustainable Synthesis Practices for Aminophenylbutanamides

In line with modern pharmaceutical manufacturing standards, the development of green and sustainable synthetic routes for this compound and its analogues is of growing importance. These efforts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency through innovative catalytic systems, alternative reaction conditions, and advanced processing technologies.

Catalytic Approaches in Butanamide Synthesis

The formation of the amide bond is a cornerstone of the synthesis of this compound. Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. Catalytic methods offer a more atom-economical and environmentally friendly alternative.

Boric acid has emerged as a simple, inexpensive, and eco-friendly catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions researchgate.net. This approach avoids the need for pre-activation of the carboxylic acid and simplifies workup procedures. Transition metal catalysts have also been extensively investigated for amide bond formation. Ruthenium complexes, for example, can catalyze the dehydrogenative coupling of alcohols and amines to directly form amides, with the only byproduct being hydrogen gas sigmaaldrich.com. Other metal-catalyzed approaches include the coupling of amines with acids, esters, aldehydes, or nitriles, significantly broadening the scope of amide synthesis rsc.org. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for green chemistry, driving innovation in this field sigmaaldrich.com.

Table 3: Catalytic Methods for Amide Bond Formation

| Catalyst Type | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Boric Acid | Carboxylic Acid + Amine | Inexpensive, low toxicity, often solvent-free, simple workup. | researchgate.net |

| Ruthenium Complexes | Alcohol + Amine | Atom-economical (H₂ is the only byproduct), direct synthesis. | sigmaaldrich.com |

| Boronic Acids | Carboxylic Acid + Amine | Organocatalytic, waste-free, operates at room temperature. | sigmaaldrich.com |

| Nickel on Lanthanum Nitride | N₂ + H₂ (for ammonia synthesis) | Illustrates advanced catalyst design for activating unreactive bonds, relevant for sustainable reagent synthesis. | nih.gov |

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. For the synthesis of aminophenylbutanamides, several solvent-free or environmentally benign methods have been developed.

Mechanochemistry, such as ball milling, allows for reactions to occur in the solid state by applying mechanical force, completely avoiding the need for solvents. This technique has been successfully used for the synthesis of acetaminophen (B1664979) and benzimidazoles, demonstrating its potential for amide bond formation and related heterocyclic syntheses google.commdpi.com. Microwave-assisted synthesis is another energy-efficient method that can dramatically reduce reaction times and often allows for solvent-free conditions. The synthesis of N-(tert-butylsulfinyl)imines, for example, is achieved in minutes under microwave irradiation without solvent, offering a significant improvement over conventional heating methods organic-chemistry.org. Furthermore, using benign solvents like water or lemon juice (as a natural acidic catalyst) represents another green approach to synthesis pramanaresearch.org.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for pharmaceutical production, including enhanced safety, better process control, higher consistency, and easier scalability.

The continuous flow synthesis of amides and related pharmaceutical ingredients has been demonstrated for several complex molecules. For example, the industrial production of certain amides may utilize continuous flow reactors to ensure consistent quality and yield . Multi-step syntheses can be telescoped into a single continuous process, eliminating the need for manual isolation and purification of intermediates. The synthesis of the drug Flibanserin was achieved in a four-step continuous flow process without any manual intervention, showcasing the power of this technology nih.gov. This approach is particularly well-suited for reactions that are hazardous or difficult to control on a large scale in batch mode. The use of packed-bed reactors and microdroplet technology can further enhance mixing and reaction rates in multiphasic flow systems nih.gov.

Chemical Reactivity and Mechanistic Investigations of N 2 Aminophenyl Butanamide

Fundamental Reaction Pathways of the N-(2-Aminophenyl)butanamide Core

The reactivity of this compound is characterized by the interplay of its aminophenyl moiety and the butanamide side chain. These functional groups provide sites for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions of the Aminophenyl Moiety

The aminophenyl group of this compound is susceptible to oxidation. The specific products of such reactions depend on the oxidizing agent and reaction conditions. For instance, the primary amine can be oxidized to nitroso or hydroxylamine (B1172632) derivatives. In some cases, strong oxidants can lead to the formation of carboxylic acids or even result in the decomposition of the starting material into tar-like substances. nih.gov

The presence of the butanamide group can influence the outcome of the oxidation. For example, in related aminophenyl compounds, oxidative cyclization reactions have been observed, leading to the formation of heterocyclic structures like benzoxazoles or indolinones. nih.govnih.gov These reactions often proceed through the formation of an intermediate that facilitates the ring-closing step. nih.gov

Table 1: Examples of Oxidation Reactions on Aminophenyl Analogs

| Starting Material Analogue | Oxidizing Agent | Product(s) | Reference |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Potassium permanganate (B83412), DDQ | Decomposition (tars) | nih.gov |

| 1-(Substituted-2-hydroxyphenyl)-3-(4-nitrophenyl)thioureas | Potassium superoxide (B77818) (KO2) | Benzoxazole (B165842) derivatives | nih.gov |

| 2,4-Difluoro-N-(2-nitrophenyl)aniline | - | Nitroso or hydroxylamine derivatives | |

| N-[4-(2-chloropropanoyl)phenyl]butanamide | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids | |

| Aryl methyl ketones with 2-(2-aminophenyl)quinazolin-4(3H)-ones | Iodine (I₂) | 6-aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones | rsc.org |

Reduction Chemistry of the Amide and Aromatic Systems

The amide and aromatic functionalities of this compound can undergo reduction. The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.ca Notably, less reactive reagents such as sodium borohydride (B1222165) (NaBH₄) are typically not effective for amide reduction. ucalgary.ca The reduction of the amide carbonyl group to a methylene (B1212753) group (-CH2-) yields the corresponding amine. ucalgary.ca

The aromatic nitro group, if present as a precursor to the amine, can be reduced to an amino group using reagents like palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride. nih.gov The choice of reducing agent can be critical for selectivity, especially when multiple reducible groups are present in the molecule.

Table 2: Reduction Reactions of Related Amide and Nitroaromatic Compounds

| Compound Type | Reducing Agent | Functional Group Reduced | Product Type | Reference |

| Amides (general) | Lithium aluminum hydride (LiAlH₄) | Amide carbonyl (C=O) | Amine | ucalgary.ca |

| Substituted-N-(4-nitrophenyl)benzo[d]oxazol-2-amine derivatives | Tin(II) chloride | Nitro group (NO₂) | Amine | nih.gov |

| N-[4-(2-chloropropanoyl)phenyl]butanamide | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Carbonyl group (C=O) | Alcohol | |

| 2,4-Difluoro-N-(2-nitrophenyl)aniline | Hydrogen gas with palladium catalyst | Nitro group (NO₂) | Amine |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Butanamide Chain

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating amino group. uomustansiriyah.edu.iq This group directs incoming electrophiles primarily to the ortho and para positions relative to the amine. uomustansiriyah.edu.iqdalalinstitute.com The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqminia.edu.eg

Nucleophilic aromatic substitution (SNAr) is also possible, particularly if the aromatic ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.com Additionally, the butanamide chain can participate in reactions. The amide nitrogen can act as a nucleophile, for instance, in acylation reactions. vulcanchem.commdpi.com The amide bond itself can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. evitachem.com

Detailed Mechanistic Studies of this compound Transformations

Investigation of Radical Pathways

While ionic pathways are common for this compound, radical mechanisms can also be involved in its transformations. For example, the formation of some benzoxazole derivatives from related thiourea (B124793) precursors involves an oxidative cyclization with potassium superoxide (KO₂), which can proceed through radical intermediates. nih.govvulcanchem.com In studies of related compounds, DPPH radical scavenging activity has been investigated, suggesting the potential for these types of molecules to participate in radical reactions. researchgate.net

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the mechanisms of this compound transformations. In electrophilic aromatic substitution, the key intermediate is the resonance-stabilized arenium ion (sigma complex). uomustansiriyah.edu.iqminia.edu.eg For nucleophilic aromatic substitution reactions proceeding through an addition-elimination mechanism, a negatively charged intermediate is formed. masterorganicchemistry.com

In the context of cyclization reactions, various intermediates have been proposed. For instance, the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is thought to proceed through an enolate intermediate. nih.gov In transamidation reactions, metal-amidate complexes and metallacycle intermediates have been suggested. mdpi.com The activation of amides with certain reagents can lead to the formation of reactive pyridinium (B92312) salt intermediates. rsc.org

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic analyses for this compound are not extensively documented in publicly available literature. However, the reactivity of structurally similar o-aminoanilides, such as N-(2-aminophenyl)phthalamic acid, provides significant insight into the potential reaction pathways and the analytical methods used to study them. Investigations into the acid-catalysed reactions of these related compounds reveal complex, consecutive processes that can be meticulously modeled.

For instance, the acid-catalysed breakdown of N-(2-aminophenyl)phthalamic acid in dilute aqueous solutions has been studied in the pH range of 0–6. psu.edu The primary reaction pathway involves the rapid cyclization to form N-(2-aminophenyl)phthalimide, which is followed by a subsequent rearrangement to yield 2-(2-carboxyphenyl)benzimidazole. psu.edu These reactions occur as consecutive pseudo-first-order processes. psu.edu Interestingly, hydrolysis of the amide bond, a common reaction for many anilic acids, is only a minor competing reaction for this specific substrate, highlighting the influence of the ortho-amino group. psu.edu

A kinetic model for these consecutive reactions (A → B → C) can be established, where A is the starting anilide, B is the intermediate imide, and C is the final benzimidazole (B57391) product. psu.edu The rate constants for each step (k1, k2) and any competing reactions (k3) can be determined by monitoring the concentration changes of the species over time, often using UV-Vis spectrophotometry at multiple wavelengths. psu.edu For example, changes at 226 nm can primarily reflect the concentration of the imide intermediate (B), while changes at 278 nm can monitor the formation of the final benzimidazole product (C). psu.edu

By studying these reactions at various temperatures, the activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated. This thermodynamic data is crucial for elucidating the reaction mechanisms, including the nature of the transition states and the involvement of pre-equilibria to form the kinetically significant species. psu.edu

Table 1: Illustrative Kinetic and Thermodynamic Data for Acid-Catalyzed Rearrangement of a Representative o-Aminoanilide (N-(2-aminophenyl)phthalamic acid)

| Parameter | Value | Conditions |

| Reaction | Cyclization (A → B) | pH 0-6, Aqueous Media |

| k₁ (Rate Constant) | Variable with pH | 333 K |

| Reaction | Rearrangement (B → C) | pH 0-6, Aqueous Media |

| k₂ (Rate Constant) | Variable with pH | 333 K |

| Activation Parameters | Evaluated from temperature dependence | - |

This table is illustrative, based on the type of data obtained for the related compound N-(2-aminophenyl)phthalamic acid, as described in the cited literature. psu.edu Specific values for this compound would require dedicated experimental investigation.

Photochemical and Electrochemical Reactivity of Aminophenylbutanamides

The presence of a chromophoric aminophenyl group and a redox-active amide linkage suggests that this compound and its derivatives possess interesting photochemical and electrochemical properties. While specific studies on the title compound are sparse, research on related molecules provides a framework for understanding its potential reactivity.

Photochemical Reactivity

The photochemical behavior of organic molecules is dictated by how they absorb and dissipate light energy. rsc.org For compounds like this compound, ultraviolet (UV) irradiation could potentially initiate several types of reactions. Predicting the exact photochemical reactivity based solely on absorption spectra can be challenging, as the wavelength-dependent reactivity does not always align with the absorption profile. nih.gov

Generally, aromatic amines and amides can undergo photo-oxidation, cyclization, or rearrangement reactions. nsf.gov Mechanistic studies on other systems show that upon excitation, the molecule can enter a highly reactive state, leading to transformations that are not accessible under thermal conditions. nsf.gov For example, studies on other complex organic molecules have detailed unprecedented photochemical reactivity leading to novel heterocyclic systems. nsf.gov The specific pathway for an aminophenylbutanamide would depend on factors like the solvent, the presence of oxygen or other reactants, and the irradiation wavelength. nih.gov Mechanistic investigations often involve photophysical studies to characterize the excited states and intermediates involved. nsf.gov

Electrochemical Reactivity

The electrochemical behavior of aminophenyl derivatives is often characterized by the redox activity of the aminophenyl group. The amine functionality can be oxidized, and its reactivity can be probed using techniques like cyclic voltammetry (CV).

Conversely, the formation of aminophenyl groups via the electrochemical reduction of nitrophenyl precursors is well-studied. mdpi.com This process typically involves a multi-step reduction. For example, the electrochemical reduction of a 4-nitrophenyl layer on a glassy carbon electrode shows a strong, irreversible reduction peak corresponding to the formation of a hydroxylamine (Ar-NHOH) intermediate. mdpi.com Subsequent scans reveal a reversible redox couple attributed to the hydroxylaminophenyl/nitrosophenyl system on the electrode surface before further reduction to the amine. mdpi.com

This suggests that the oxidation of the aminophenyl group in this compound might proceed through similar intermediates in reverse. Furthermore, studies on related compounds like N-(2-aminophenyl)-2-ethyl butanamide have suggested the possibility of forming nitrogen-centered radicals under certain reaction conditions, which could be relevant in electrochemical oxidation processes. rsc.org The electrochemical potential required for these transformations and the stability of the resulting radical species are critical parameters that determine the synthetic utility of such reactions. nih.govchemrxiv.org

Table 2: Potential Electrochemical Reactions for Aminophenyl Moieties

| Process | Potential Reaction | Technique |

| Oxidation | Ar-NH₂ → [Ar-NH₂]•⁺ + e⁻ | Cyclic Voltammetry |

| Reduction (of precursor) | Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O | Cyclic Voltammetry |

| Reduction (of precursor) | Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH | Cyclic Voltammetry |

| Reduction (of precursor) | Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O | Cyclic Voltammetry |

This table outlines general electrochemical processes observed for aminophenyl and nitrophenyl groups. mdpi.com The specific potentials and mechanisms for this compound would need to be determined experimentally.

Computational and Theoretical Studies of N 2 Aminophenyl Butanamide

Quantum Chemical Calculations of N-(2-Aminophenyl)butanamide

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular structure, stability, and properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgnih.gov It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density. nih.gov

For this compound, a DFT study would begin with the optimization of its molecular geometry. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. This would yield precise data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT is used to calculate the electronic structure. Key parameters derived from this include:

Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: This shows how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) sites for potential chemical reactions.

While DFT studies have been performed on analogous compounds like N-((4-aminophenyl)sulfonyl)benzamide and N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide to determine these properties, specific published data for this compound is not available. nih.govresearchgate.net

Conformational Analysis and Energy Landscape Mapping

This compound possesses several rotatable bonds, particularly in its butanamide side chain and around the amide linkage. This flexibility means the molecule can exist in various spatial arrangements, or conformations.

A computational conformational analysis would systematically explore these possibilities to identify stable conformers (local minima on the potential energy surface). nih.govcwu.edu This process typically involves:

Generating Initial Structures: Creating a large set of possible conformations by rotating the flexible dihedral angles.

Geometry Optimization: Optimizing the geometry of each of these initial structures, usually with a computationally less expensive method initially, followed by higher-level DFT calculations for the most promising candidates.

Calculating Relative Energies: Determining the relative energies of all stable conformers. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

The results are used to construct an energy landscape , a map that shows the energy of the molecule as a function of its conformational coordinates. csic.es This landscape reveals the most stable conformations, the energy barriers between them, and the pathways for conformational change. Such an analysis is critical for understanding how the molecule's shape influences its interactions and properties. While this type of analysis has been performed for related structures, specific energy landscape maps for this compound are not found in the literature. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Vibrational Frequencies: Using DFT, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated from the second derivatives of the energy. nih.govarxiv.org These theoretical frequencies correspond to peaks in the Infrared (IR) and Raman spectra. Comparing calculated frequencies with experimental spectra helps to assign specific vibrational modes to observed spectral bands, confirming the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. csic.es The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. chemscene.com The calculated shifts for different conformations can be averaged based on their Boltzmann populations to provide a theoretical spectrum that can be compared with experimental results for structural validation. csic.es

Although general tools and methodologies for these predictions are well-established, specific studies reporting the calculated vibrational frequencies or NMR chemical shifts for this compound are not available in the reviewed literature. sigmaaldrich.comnih.govhuji.ac.il

Molecular Modeling and Simulation of this compound Systems

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules over time.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. researchgate.netscispace.com The atoms are treated as classical particles, and their interactions are described by a force field—a set of empirical potential energy functions.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces on each atom. rug.nl By integrating Newton's equations of motion, the trajectory of each atom is tracked over a period, typically from nanoseconds to microseconds.

This approach allows for a dynamic exploration of the molecule's conformational space, providing insights into:

How the molecule moves and flexes at a given temperature.

The transitions between different conformational states.

The stability of specific conformations in a particular solvent environment.

MD simulations are especially powerful for exploring the vast conformational landscape of flexible molecules, complementing the static picture provided by quantum chemical calculations. researchgate.net

In Silico Studies of Molecular Interactions and Binding Affinities

In silico studies are crucial for predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme. The primary method used is molecular docking .

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. nih.govresearchgate.net The process involves:

Defining a Binding Site: Identifying a potential binding pocket on the receptor.

Sampling Conformations: Placing the ligand in the binding site in numerous possible orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., binding free energy) for each pose. The pose with the best score represents the most likely binding mode.

The results provide valuable information about key binding interactions, such as hydrogen bonds and hydrophobic interactions, and can be used to estimate the binding affinity. ekb.eg While docking studies have been conducted on structurally similar compounds like N-(2-aminophenyl)-benzamide derivatives to assess their potential as enzyme inhibitors, specific docking studies for this compound against defined targets are not documented in the available literature. researchgate.netplos.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the physicochemical properties of chemical compounds based on their molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic distribution. While specific QSPR studies focused exclusively on this compound are not extensively documented, the principles of QSPR have been widely applied to related classes of compounds, such as anilides and benzamides. researchgate.netirb.hr These studies provide a framework for understanding which molecular features are likely to govern the properties of this compound.

The development of a QSPR model typically involves calculating a large number of molecular descriptors and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to find a correlation between a subset of these descriptors and a specific property. nih.govnih.gov For anilide derivatives, properties such as chromatographic retention, which is related to lipophilicity, have been successfully modeled using topological indices, log P, and indicators of hydrogen bonding capability. researchgate.net

For a molecule like this compound, key descriptors would likely include those related to its size and shape (e.g., molecular weight, surface area), electronic properties (e.g., dipole moment, partial charges on atoms), and potential for intermolecular interactions (e.g., hydrogen bond donor and acceptor counts). The presence of the flexible butanoyl chain, the aromatic ring, and the amino and amide functional groups suggests that a combination of steric, electronic, and hydrogen-bonding descriptors would be necessary for an accurate QSPR model. For instance, in a study of para-substituted anilides, topological indices, which describe the connectivity of the molecule, were found to be important for predicting chromatographic retention. researchgate.net

Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Anilide and Benzamide (B126) Derivatives

| Descriptor Type | Specific Descriptor Example | Property Predicted | Reference |

| Topological | Wiener Index (W) | Chromatographic Retention | researchgate.net |

| Constitutional | Molecular Weight (MW) | Various Physicochemical Properties | researchgate.net |

| Electronic | Dipole Moment (μ) | Chromatographic Retention | researchgate.net |

| Quantum-Chemical | Energy of HOMO (EHOMO) | Biological Activity | nih.gov |

| Quantum-Chemical | Energy of LUMO (ELUMO) | Biological Activity | nih.gov |

| Partition Coefficient | log P | Lipophilicity, Biological Activity | researchgate.net |

This table is illustrative and compiled from studies on related anilide and benzamide compounds, not specifically this compound.

Advanced Theoretical Approaches for Reaction Mechanism Prediction

Computational chemistry offers powerful tools to elucidate the detailed pathways of chemical reactions, providing insights into the stability of intermediates and the energy barriers of transition states. For this compound, these methods can be applied to understand its synthesis, typically through the acylation of o-phenylenediamine (B120857), as well as its subsequent reactions.

Transition State Analysis and Reaction Path Calculations

Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating and characterizing the geometry and energy of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction.

For the synthesis of anilides, computational studies have explored the mechanisms of C-H activation and nucleophilic substitution. For example, in a study on the synthesis of sulfonimidamides from anilines, a transition state for the SN2-type nucleophilic attack of aniline (B41778) was calculated to have an activation energy of 17.3 kcal/mol. wur.nlacs.org This type of analysis could be applied to the acylation of o-phenylenediamine with butanoyl chloride or a related acylating agent to form this compound. The reaction would proceed through a nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A transition state for this process would involve the partial formation of the new N-C bond and the partial breaking of the bond to the leaving group.

Furthermore, computational studies on palladium-catalyzed reactions of anilide systems have identified transition states for C-H bond activation, which is a key step in many functionalization reactions. acs.org The energy span model, derived from these calculations, can identify the turnover-determining step of a catalytic cycle. acs.org

Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from a transition state structure to map out the entire reaction path, connecting the reactants, transition state, and products. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.

Table 2: Calculated Activation Energies for Reactions Involving Anilide-Type Compounds from Computational Studies

| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| SN2-type Nucleophilic Substitution | Aniline + Sulfonimidoyl fluoride | DFT | 17.3 | wur.nlacs.org |

| C-H Bond Activation | Anilide + Maleimide (Pd-catalyzed) | DFT | Not specified, but identified as turnover-determining | acs.org |

This table presents data from studies on related anilide compounds to illustrate the application of transition state analysis.

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can significantly influence the structure, properties, and reactivity of a molecule. Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

For this compound, solvent polarity is expected to affect its conformational equilibrium, electronic spectra, and reaction kinetics. The presence of both hydrogen bond donor (the amino and amide N-H groups) and acceptor (the carbonyl oxygen and amino nitrogen) sites suggests that hydrogen bonding with protic solvents will be particularly important. Studies on N-aryl substituted amides have shown that increasing solvent polarity can lead to shifts in their UV absorption spectra, a phenomenon known as solvatochromism. scispace.comresearchgate.net These shifts are often analyzed using Linear Solvation Energy Relationships (LSER), which correlate the spectral data with solvent parameters like polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). scispace.comresearchgate.net For many N-aryl amides, a hypsochromic (blue) shift is observed with increasing solvent polarity, indicating negative solvatochromism. scispace.com

The ortho-amino group in this compound introduces the possibility of forming an intramolecular hydrogen bond between the amino N-H and the carbonyl oxygen. DFT and spectroscopic studies on related 2-aminobenzamides have confirmed the presence of such six-membered intramolecular hydrogen-bonded rings. mdpi.comias.ac.in The strength of this intramolecular bond can be influenced by the solvent, as solvent molecules can compete for hydrogen bonding sites. In nonpolar solvents, the intramolecularly hydrogen-bonded conformation is likely to be favored, while in polar, protic solvents, intermolecular hydrogen bonds with the solvent may become more prevalent.

Table 3: Effect of Solvent on the Long-Wavelength Absorption Maximum (λmax) of a Representative N-Aryl Amide (N-phenyldodekanamide)

| Solvent | λmax (nm) | Solvent Polarity/Polarizability (π*) | Reference |

| n-Heptane | 243.5 | -0.08 | scispace.com |

| Diethyl ether | 243.0 | 0.27 | scispace.com |

| Acetonitrile | 241.0 | 0.75 | scispace.com |

| 2-Propanol | 241.0 | 0.48 | scispace.com |

| Ethanol | 240.5 | 0.54 | scispace.com |

| Methanol | 240.0 | 0.60 | scispace.com |

This table is adapted from a study on N-phenyl-dodekanamide to illustrate the general trend of solvent effects on the UV spectra of N-aryl amides. scispace.com

Spectroscopic Characterization Methodologies for N 2 Aminophenyl Butanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including N-(2-Aminophenyl)butanamide and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the context of this compound derivatives, specific proton signals can be assigned to the aromatic, amide, and aliphatic regions of the molecule. For instance, in 2-(3,4-difluorophenyl)-N-(2-(pyrrolidin-1-yl)phenyl)butanamide, the aromatic protons appear in a multiplet between 7.10 ppm and 8.28 ppm, while the butanamide and pyrrolidine (B122466) protons are observed at lower chemical shifts. amazonaws.com The chemical shifts, splitting patterns (multiplicity), and integration values are key parameters in assigning the protons to their respective positions in the molecular structure. amazonaws.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Aromatic Protons (ppm) | Amide Proton (ppm) | Butanamide & Other Aliphatic Protons (ppm) |

|---|---|---|---|

| (S)-2-phenyl-N-(4-(pyrrolidin-1-yl)phenyl)butanamide | 7.46-7.23 (m, 7H), 6.80 (d, J = 8.4 Hz, 2H) | Not specified | 3.39 (m, 5H), 2.28 (sep, J = 6.9 Hz, 1H), 2.09 (m, 4H), 1.88 (sep, J = 7.2 Hz, 1H), 0.94 (t, J = 7.2 Hz) amazonaws.com |

| 2-(3,4-difluorophenyl)-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | 8.28 (d, J = 7.3 Hz, 1H), 7.10 (m, 7H) | 8.29 (br s, 1H) | 3.42 (t, J = 7.6 Hz, 1H), 2.80 (m, 4H), 2.31 (sep, J = 7.0 Hz, 1H), 1.8 (m, 5H), 0.97 (t, J = 7.4 Hz) amazonaws.com |

| 4-Amino-N-(3,5-dimethylphenyl)butanamide | 7.16 (s, 2H), 6.68 (s, 1H) | 9.29 (s, 1H) | 2.72 (t, J = 6.7 Hz, 2H), 2.38 (t, J = 7.2 Hz, 2H), 2.22 (s, 6H), 1.79 (p, J = 7.0 Hz, 2H), 1.41 (s, 2H) acs.org |

| 4-Amino-N-(3,4-dimethoxyphenyl)butanamide | 7.36 (d, J = 2.4 Hz, 1H), 6.93 (dd, J = 8.6, 2.4 Hz, 1H), 6.75 (d, J = 8.7 Hz, 1H) | 9.31 (s, 1H) | 3.81 (s, 3H), 3.78 (s, 3H), 2.76 (t, J = 6.7 Hz, 2H), 2.40 (t, J = 7.2 Hz, 2H), 1.81 (p, J = 6.9 Hz, 2H), 1.40 (s, 2H) acs.org |

Table is based on data from cited sources.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in a molecule typically gives a distinct signal, with its chemical shift indicating its electronic environment. libretexts.orglibretexts.org For example, carbonyl carbons in amides are typically found in the range of 160-185 ppm. savemyexams.com In derivatives of this compound, distinct signals can be observed for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the butanamide chain. acs.orgrsc.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |

|---|---|---|---|

| 4-Amino-N-(3,5-dimethylphenyl)butanamide | 171.7 | 138.13, 138.11, 125.4, 117.7 | 41.3, 34.8, 28.8, 21.1 acs.org |

| 4-Amino-N-(3,4-dimethoxyphenyl)butanamide | 171.4 | 148.6, 145.2, 132.1, 111.7, 111.1, 104.8 | 55.8, 55.5, 41.3, 34.7, 28.7 acs.org |

| Methyl-2-(4-aminophenyl)-5-(dibenzylcarbamoyl)hexa-2,5-dienoate related structure | 171.9, 166.9 | 141.9, 138.5, 137.4, 136.5, 131.6, 129.5, 129.3, 128.8, 127.6, 115.5 | 60.9, 51.0, 46.5, 34.0 rsc.org |

Table is based on data from cited sources.

For more complex structures, multidimensional NMR techniques are employed to establish detailed connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of protons to their attached carbons. libretexts.orgcolumbia.edu It is more sensitive than other techniques for this purpose. libretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. libretexts.org This high precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of (S)-2-phenyl-N-(4-(pyrrolidin-1-yl)phenyl)butanamide is 309.1967, and the found value of 309.1966 by HRMS confirms the elemental composition of C₂₀H₂₅N₂O. amazonaws.com

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| (S)-2-phenyl-N-(4-(pyrrolidin-1-yl)phenyl)butanamide | C₂₀H₂₅N₂O | 309.1967 | 309.1966 amazonaws.com |

| 2-(3,4-difluorophenyl)-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | C₂₀H₂₃F₂N₂O | 345.1778 | 345.1779 amazonaws.com |

| 4-Amino-N-(3,5-dimethylphenyl)butanamide | C₁₂H₁₉N₂O | 207.1497 | 207.1494 acs.org |

| 4-Amino-N-(3,4-dimethoxyphenyl)butanamide | C₁₂H₁₉N₂O₃ | 239.1396 | 239.1395 acs.org |

Table is based on data from cited sources.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. sepscience.comjeolusa.com The resulting fragmentation pattern provides valuable information about the molecule's structure. libretexts.orgorgchemboulder.com The fragmentation of this compound and its derivatives would likely involve cleavage of the amide bond, as well as fragmentation of the butanamide side chain and any substituents on the phenyl rings. libretexts.org Analysis of these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule. nih.gov For instance, in peptides, cleavage of the amide bonds leads to characteristic b and y ions, which are used to determine the amino acid sequence. sepscience.com A similar approach can be applied to analyze the fragmentation of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uni-siegen.de The interaction of a molecule with electromagnetic radiation can lead to the absorption of IR radiation or the inelastic scattering of monochromatic radiation (Raman effect), providing a unique vibrational fingerprint. uni-siegen.de These spectra are sensitive to the molecular environment, including factors like hydrogen bonding and molecular geometry. uni-siegen.de

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its primary amine (-NH₂), secondary amide (-CONH-), and phenyl functional groups. The positions of these bands are indicative of specific vibrational modes.

N-H Vibrations: The primary amine group typically exhibits two N-H stretching vibrations, an asymmetric and a symmetric mode. The secondary amide group shows a single N-H stretching vibration. These bands are generally found in the region of 3200-3500 cm⁻¹. Hydrogen bonding significantly influences the position and shape of these bands, often causing a shift to lower frequencies and broadening of the peaks. matanginicollege.ac.in

C=O Stretching: The amide I band, primarily associated with the C=O stretching vibration, is a strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. researchgate.net Its precise frequency can be affected by hydrogen bonding and the molecule's conformation. researchgate.net

Amide II Band: This band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is observed between 1510-1570 cm⁻¹. researchgate.net

Aromatic Vibrations: The phenyl group gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also observed at lower frequencies.

A general representation of the characteristic vibrational frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | ~3400 |

| Primary Amine | N-H Symmetric Stretch | ~3300 |

| Secondary Amide | N-H Stretch | ~3200-3300 |

| Amide | C=O Stretch (Amide I) | ~1640-1670 |

| Amide | N-H Bend / C-N Stretch (Amide II) | ~1520-1560 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

This table provides generalized data and actual values may vary based on experimental conditions and the specific derivative.

IR and Raman spectroscopy are powerful tools for studying intermolecular hydrogen bonding. rsc.orgjchemrev.com The formation of hydrogen bonds, such as N-H···O=C interactions between the amide groups of adjacent molecules, leads to predictable changes in the vibrational spectra. matanginicollege.ac.in

Specifically, the N-H and C=O stretching bands are highly sensitive to hydrogen bonding. matanginicollege.ac.in When a hydrogen bond is formed, the X-H bond (where X is N or O) lengthens and weakens, causing the stretching frequency to shift to a lower wavenumber (red shift). matanginicollege.ac.in Concurrently, the intensity of the absorption band often increases, and the band becomes broader. matanginicollege.ac.in

By analyzing the concentration dependence of these spectral shifts in solution, it is possible to differentiate between intramolecular and intermolecular hydrogen bonding. matanginicollege.ac.in The effects of intermolecular bonding become more pronounced at higher concentrations. matanginicollege.ac.in In the solid state, the crystal packing dictates the hydrogen bonding network, which is reflected in the vibrational spectra. Differences in the spectra of various polymorphic forms of a compound can often be attributed to variations in their hydrogen bonding arrangements. americanpharmaceuticalreview.com

Identification of Characteristic Functional Group Vibrations

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. uomustansiriyah.edu.iqnih.gov By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, researchers can deduce the crystal structure, including unit cell dimensions, space group symmetry, and the precise coordinates of each atom. uol.dedrawellanalytical.com

Single crystal X-ray crystallography provides the most detailed structural information, allowing for the determination of bond lengths, bond angles, and torsional angles with high precision. uol.deunl.pt This technique is capable of establishing the absolute configuration of chiral molecules.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

This table represents the type of data obtained from a single-crystal XRD experiment.

The data from X-ray diffraction allows for a detailed analysis of how molecules are arranged in the crystal, a study of crystal packing and supramolecular chemistry. mdpi.comnih.gov This includes the identification and characterization of intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds and van der Waals forces.

In the case of this compound, the primary and secondary amine protons can act as hydrogen bond donors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. This facilitates the formation of extensive hydrogen-bonding networks. For example, molecules can link together to form chains or sheets. A study on tris(4-aminophenyl)amine (B13937) derivatives showed that the crystal network was stabilized by N—H∙∙∙O interactions. mdpi.com The analysis of crystal packing in related structures often reveals that hydrogen bonds play a dominant role in the supramolecular assembly. researchgate.net The arrangement of the phenyl rings can also lead to π-π stacking interactions, further contributing to the stability of the crystal structure. mdpi.com

Advanced Applications of N 2 Aminophenyl Butanamide in Chemical Research

Utilization as Key Synthetic Intermediates in Complex Organic Synthesis

The strategic location of the amino group ortho to the amide linkage in N-(2-Aminophenyl)butanamide provides a reactive handle for a variety of cyclization reactions, making it a prized intermediate in the synthesis of complex heterocyclic scaffolds. These heterocyclic cores are prevalent in a vast array of biologically active molecules and functional materials.

One of the most prominent applications of this compound and its derivatives is in the synthesis of quinolines. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to use N-(2-aminophenyl) ketones, which can be derived from this compound. For instance, palladium-catalyzed cyclization of 2-aminobenzyl alcohol with ketones offers a route to various quinoline derivatives. lookchemmall.com More advanced methods involve the tandem photoisomerization-cyclization of (E)-4-(2-aminophenyl)but-3-en-2-one, a related enone, to furnish the quinoline skeleton under continuous flow conditions. ucd.ie The versatility of this scaffold is further demonstrated by the selective synthesis of 2-(2-aminophenyl)quinolines through tunable dimerizations of 2-alkynylanilines, showcasing how reaction conditions can be modulated to achieve different complex products from the same starting materials. bohrium.com

Beyond quinolines, the aminophenyl moiety is crucial for constructing other N-heterocycles. researchgate.net For example, new synthetic methods have been developed for creating novel heterocycles like (3-(2-aminophenyl)pyrrolidin-3-ol) derivatives through ortho-metalation of N-Boc anilines and subsequent reaction with N-Boc pyrrolidin-3-one. nih.gov These transformations highlight the role of the aminophenyl group in directing complex bond-forming cascades to build intricate molecular architectures that are central to natural product synthesis and medicinal chemistry. rsc.orguni-mainz.de

| Reaction Type | Reactant(s) | Product(s) | Catalyst/Conditions |

| Friedländer Annulation | N-(2-aminophenyl) ketone, α-methylene ketone | Quinolines | Acid or Base catalysis |

| Palladium-Catalyzed Cyclization | 2-Aminobenzyl alcohol, Ketones | Quinolines | Pd/C, KOH |

| Photoisomerization-Cyclization | (E)-4-(2-aminophenyl)but-3-en-2-one | Quinolines | Continuous flow, light |

| Tunable Dimerization | 2-Alkynylanilines | 2-(2-Aminophenyl)quinolines | Bi(OTf)3/MesCO2H |

| Ortho-metalation/Cyclization | N-Boc anilines, N-Boc pyrrolidin-3-one | (3-(2-Aminophenyl)pyrrolidin-3-ol)s | t-BuLi/LaCl3·2LiCl |

Exploration of this compound as a Scaffold in Chemical Biology Research

The structural features of this compound make it an excellent scaffold for the development of new molecules with specific biological functions. By systematically modifying its structure, researchers can create libraries of compounds for screening against biological targets and develop specialized tools for studying cellular processes.

Design and Synthesis of Ligand Libraries Based on the Aminophenylbutanamide Core

The aminophenylbutanamide core serves as a valuable starting point for the generation of ligand libraries, particularly for identifying inhibitors of enzymes like protein kinases. nih.govenamine.nettargetmol.com Kinase inhibitors are a major class of therapeutic agents, and scaffolds like indole (B1671886) and azaindole, which can be accessed from aminophenyl precursors, are prevalent in approved drugs. mdpi.com

The general strategy involves using the this compound scaffold and introducing a variety of substituents at different positions to create a library of structurally diverse molecules. For example, the amino group can be acylated with a range of carboxylic acids, and the butanamide nitrogen can be functionalized with different alkyl or aryl groups. This combinatorial approach allows for the rapid generation of numerous analogs. These libraries are then screened in high-throughput assays to identify "hit" compounds with desired biological activity. nih.gov Structure-activity relationship (SAR) studies on these hits can then guide the synthesis of more potent and selective inhibitors. The C3'-substituted benzyl (B1604629) pyrazolopyrimidine (PP) structure, for instance, has been identified as an ideal scaffold for analog-sensitive kinase inhibitors, demonstrating how systematic modification of a core structure can lead to highly selective molecules. nih.gov

Development of Chemical Probes and Molecular Tools

Chemical probes are essential tools for visualizing and studying biological processes in real-time. nih.gov The this compound scaffold can be elaborated into fluorescent probes for bioimaging. thno.orgrsc.orgmdpi.comens.fr The core principle behind the design of many of these probes is the modulation of a fluorophore's properties upon interaction with a specific analyte.

For instance, the 2-aminophenyl moiety is a key component in probes designed to detect reactive nitrogen species like nitric oxide (NO) and its surrogate, dinitrogen trioxide (N₂O₃). rsc.org Probes based on a 2-amino-3′-dialkylaminobiphenyl core react with N₂O₃ to form a fluorescent benzo[c]cinnoline, where the analyte becomes part of the new fluorophore. rsc.org This results in a highly specific signal with low background fluorescence. Similarly, Schiff bases derived from 2-aminophenols have been developed as fluorescent probes for detecting ions like cyanide and aluminum. nih.gov The aminophenyl group can also be incorporated into larger systems to create probes for other analytes, such as a 2-(2-aminophenyl)imidazo[1,5-a]pyridine-based probe for the rapid detection of phosgene. researchgate.net These molecular tools are invaluable for understanding the roles of various species in cellular function and disease.

| Probe Type | Scaffold Base | Analyte Detected | Detection Mechanism |

| Fluorescent Probe | 2-Amino-3′-dialkylaminobiphenyl | N₂O₃ (NO surrogate) | Formation of fluorescent benzo[c]cinnoline |

| Fluorescent Probe | 2-Aminophenol Schiff base | Cyanide, Aluminum ions | Deprotonation and nucleophilic addition or complexation |

| Fluorescent Probe | 2-(2-Aminophenyl)imidazo[1,5-a]pyridine | Phosgene | Cyclization reaction leading to fluorescence enhancement |

Investigation in Materials Science Applications

The reactivity and structural features of this compound also make it a valuable component in the synthesis of advanced organic materials with tailored properties. deliuslab.comu-tokyo.ac.jprsc.org

Precursors for Polymer and Oligomer Synthesis

The presence of a polymerizable group, such as the aniline (B41778) moiety, allows this compound and its derivatives to serve as monomers for the synthesis of polymers and oligomers. specificpolymers.com Polyaniline and its derivatives are well-known conductive polymers, and by incorporating the butanamide side chain, the properties of the resulting polymer, such as solubility and processability, can be tuned. mdpi.comnih.gov

The synthesis of these polymers can be achieved through methods like chemical oxidative polymerization of the aniline monomer using an oxidant such as ammonium (B1175870) persulfate. nih.gov The butanamide group can influence the polymer's morphology and electronic properties. Such functional polymers are of interest for applications in flexible electronics, sensors, and antistatic coatings. mdpi.com

Building Blocks for Functional Organic Materials

This compound can be used as a building block for a range of functional organic materials, including those for organic light-emitting diodes (OLEDs). frontiersin.orgrsc.orgbeilstein-journals.orgnih.govpku.edu.cn The performance of OLEDs is highly dependent on the molecular structure of the organic materials used in their active layers. By incorporating the aminophenylbutanamide structure into larger, more complex molecules, new emitters with desirable photophysical properties can be created. For example, donor-π-acceptor type molecules, which are common in OLED emitters, can be synthesized using aminophenyl derivatives as the donor component. beilstein-journals.org

Furthermore, the ability to form ordered structures through self-assembly makes these molecules interesting for creating functional materials for photovoltaics and other organic electronic devices. deliuslab.comfau.eu The precise control over molecular structure afforded by using well-defined building blocks like this compound is crucial for developing next-generation organic materials with enhanced performance.

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research detailing the advanced applications of this compound in the areas of metal catalysis or organocatalysis as outlined in the requested article structure. Extensive searches have been conducted to identify studies where this compound or its immediate derivatives are utilized as ligands for metal-catalyzed reactions or as organocatalysts.

The performed searches included queries for:

this compound derivatives as ligands for metal catalysis.

The catalytic activity of metal complexes derived from this compound.

The use of this compound in organocatalytic reactions.

The synthesis and catalytic applications of Schiff bases formed from this compound.

Therefore, the generation of a scientifically accurate and well-sourced article on the "" focusing on its role in catalysis and ligand design is not possible at this time due to the absence of relevant research findings in the public domain.

Future Directions and Emerging Research Avenues for N 2 Aminophenyl Butanamide

Development of Novel and Efficient Synthetic Routes

The synthesis of N-(2-Aminophenyl)butanamide and its derivatives is a cornerstone of its research. While traditional methods, such as the acylation of o-phenylenediamine (B120857) with 4-chlorobutyryl chloride, are effective, the future lies in developing more elegant and efficient strategies. mdpi.comsemanticscholar.org The focus is shifting towards methodologies that offer higher yields, greater purity, reduced environmental impact, and access to a broader array of analogues.

Emerging synthetic avenues include:

One-Pot Reactions: The development of one-pot sequences, such as the oxidative cyclization of related ortho-aminochalcones, provides a template for creating complex derivatives from simple precursors in a single reaction vessel. nih.gov This approach streamlines the synthesis process, saving time, resources, and minimizing waste. nih.gov

Catalytic Tandem Reactions: The use of transition metal catalysts, for instance, a Ru(II) catalyst to transform aldoximes into amides, represents a powerful strategy. researchgate.net Such tandem or domino reactions, where multiple bond-forming events occur consecutively, can build molecular complexity rapidly and efficiently. researchgate.net

Advanced Amidation Techniques: Moving beyond standard coupling reagents, direct transamidation reactions are gaining traction as a valuable alternative for amide bond formation. mdpi.com These reactions, often catalyzed by metals, can offer different substrate scopes and milder reaction conditions. mdpi.com Research into applying these methods to this compound could unlock new synthetic possibilities.

| Potential Synthetic Strategy | Description | Potential Advantages | Relevant Research Area |

| Direct Acylation | Reaction of o-phenylenediamine with a butanoyl chloride derivative. mdpi.comsemanticscholar.orgmdpi.com | Straightforward, well-established. | Optimization of existing methods. |

| One-Pot Cyclization/Modification | Multi-step sequences performed in a single pot to build complex heterocyclic derivatives. nih.gov | Increased efficiency, reduced waste, time savings. | Complex derivative synthesis. |

| Catalytic Tandem Reactions | A single catalyst mediates multiple transformations in a cascade. researchgate.net | High atom economy, rapid increase in molecular complexity. | Novel core structure development. |

| Direct Transamidation | Catalytic exchange of an amide group with an amine. mdpi.com | Avoids pre-activation of carboxylic acids, alternative reactivity. | Green chemistry, alternative amide synthesis. |

Deeper Mechanistic Understanding of Complex Transformations

To truly harness the synthetic potential of this compound, a profound understanding of the mechanisms governing its reactions is essential. Future research will likely involve detailed kinetic and computational studies to elucidate the intricate pathways of its formation and subsequent transformations. For example, understanding the acid-catalysed breakdown and rearrangement of related phthalamic acids has been achieved through the construction of detailed kinetic models, a strategy that could be applied here. psu.edu

Key areas for mechanistic investigation include:

Reaction Intermediates: Identifying and characterizing transient intermediates, such as the metallacycles proposed in some catalytic transamidations or the enolates in base-assisted cyclizations. nih.govmdpi.com

Catalytic Cycles: Elucidating the precise steps in metal-catalyzed reactions, including ligand exchange, oxidative addition, and reductive elimination, to optimize catalyst performance and reaction outcomes. researchgate.netmdpi.com

Computational Modeling: Using computational studies to model reaction pathways, predict transition states, and explain stereoselective outcomes, as has been done for other complex organic transformations. uochb.cz This can guide experimental design and accelerate the development of new reactions.

A deeper mechanistic insight allows chemists to move from trial-and-error to rational design, enabling the precise control of reactivity and the suppression of unwanted side reactions. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Potential applications of AI/ML include:

De Novo Design: Employing generative models to design novel analogues of this compound with desired properties. mdpi.comnih.gov These algorithms can learn from existing chemical data to propose new, synthesizable structures that are optimized for specific biological targets. mdpi.com

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or physicochemical properties of virtual compounds before they are synthesized. nih.gov This can prioritize the most promising candidates, saving significant time and resources. mednexus.org

Synthesis Prediction: Using AI to devise the most efficient synthetic routes to target molecules. nih.gov Such platforms can analyze the structure of a complex derivative and propose a step-by-step reaction pathway. nih.gov

High-Throughput Data Analysis: Applying ML algorithms to analyze large datasets from high-throughput screening, identifying subtle structure-activity relationships and potential off-target effects that might be missed by human analysis. discoveryontarget.com

Exploration of Uncharted Chemical Space through Structural Modifications

The core structure of this compound serves as a scaffold that can be systematically modified to explore new areas of chemical space and unlock novel functions. The goal is to generate libraries of analogues and probe how structural changes influence properties. This approach of Structure-Activity Relationship (SAR) optimization is a fundamental practice in medicinal chemistry. vulcanchem.com

Future research will focus on extensive structural modifications, including:

Amide Chain Variation: Altering the length of the butanamide chain (e.g., to acetamide (B32628) or hexanamide) or introducing branching and unsaturation to modulate bioactivity and physicochemical properties. vulcanchem.com

Aromatic Ring Substitution: Introducing a wide range of substituents (e.g., halogens, alkyl, alkoxy groups) onto the aminophenyl ring to fine-tune electronic properties and intermolecular interactions.